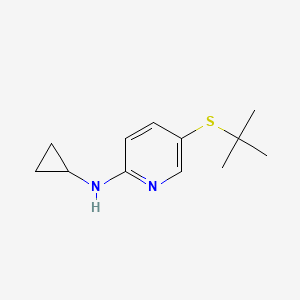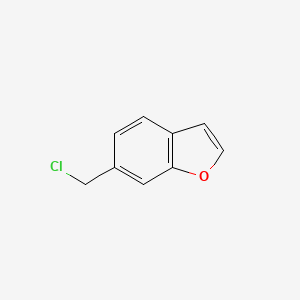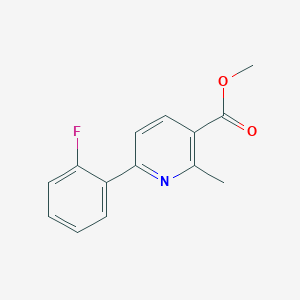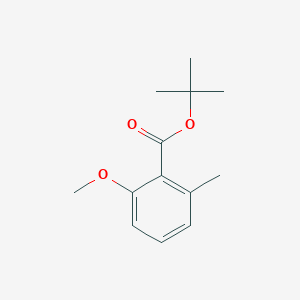
3-Nitrocinnolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitrocinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C8H5N3O2. It belongs to the class of cinnolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a hydroxyl group (-OH) at the fourth position of the cinnoline ring. The unique structure of 3-Nitrocinnolin-4-ol makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrocinnolin-4-ol typically involves the nitration of cinnoline derivatives. One common method is the nitration of cinnoline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of 3-Nitrocinnolin-4-ol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions: 3-Nitrocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitroquinones.
Reduction: Formation of 3-amino-4-hydroxycinnoline.
Substitution: Formation of halogenated cinnoline derivatives.
科学研究应用
3-Nitrocinnolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Nitrocinnolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The hydroxyl group may also contribute to the compound’s reactivity by forming hydrogen bonds with biological molecules.
相似化合物的比较
3-Nitroquinoline: Similar structure but lacks the hydroxyl group.
4-Nitrocinnoline: Nitro group at a different position.
3-Amino-4-hydroxycinnoline: Reduction product of 3-Nitrocinnolin-4-ol.
Uniqueness: 3-Nitrocinnolin-4-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC 名称 |
3-nitro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-5-3-1-2-4-6(5)9-10-8(7)11(13)14/h1-4H,(H,9,12) |
InChI 键 |
AFHZQZHDZXEWQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)

![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)


![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)


![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
